Mass Shift M+3 Provides Optimal MS Separation from Native Analyte While Minimizing Chromatographic Isotope Effect Compared to M+5 Alternatives
Propionic-2,2-d2 acid-d produces an M+3 isotopologue (Δm/z = +3.02 Da vs. unlabeled propionic acid at m/z 74.08) . This 3-Da separation is sufficient to avoid overlap with the natural-abundance [M+1] (¹³C) and [M+2] (¹³C₂, ¹⁸O) isotopologues of endogenous propionic acid, while employing only three deuterium atoms — fewer than the five deuterium atoms in propionic acid-d5 (M+5, CAS 60153-92-6) . The chromatographic H/D isotope effect (hdIEC) scales with the number and position of deuterium atoms; fewer deuterium atoms produce a smaller retention-time shift between the labeled internal standard and the native analyte, improving co-elution and ionization matrix-effect correction [1][2]. In contrast, propionic-2,2-d2 acid (CAS 19136-91-5) with only an M+2 shift risks incomplete resolution from the analyte's natural ¹³C₂ isotopologue in complex biological matrices .
| Evidence Dimension | Mass shift (Δm/z from unlabeled propionic acid, m/z 74.08) and deuterium count |
|---|---|
| Target Compound Data | M+3 (m/z 77.10); 3 deuterium atoms (2 non-exchangeable C2-D2 + 1 exchangeable COOD) |
| Comparator Or Baseline | Propionic-2,2-d2 acid (19136-91-5): M+2 (m/z 76.06); 2 D atoms. Propionic acid-d5 (60153-92-6): M+5 (m/z ~79.11); 5 D atoms. |
| Quantified Difference | 1 Da greater mass separation than M+2 analog; 2 fewer deuterium atoms than M+5 analog, reducing hdIEC magnitude proportionally |
| Conditions | ESI-MS or GC-MS in selected ion monitoring (SIM) mode; reversed-phase LC or polar/non-polar GC stationary phases |
Why This Matters
An M+3 shift provides a 'Goldilocks' balance — sufficient mass separation to eliminate endogenous isotopologue interference without the exaggerated chromatographic shift of heavier perdeuterated analogs, ensuring that the internal standard co-elutes closely with the analyte for accurate matrix-effect correction.
- [1] S. Aslani et al. (2023). Effect of position of deuterium atoms on gas chromatographic isotope effects. Talanta, 265, 124857. View Source
- [2] P. Zhang et al. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 15(1), 43. hdIEC = tR(H)/tR(D), range 1.0009–1.0400. View Source
